N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 899961-94-5
VCID: VC5624134
InChI: InChI=1S/C19H16FN5O4S/c20-13-3-5-14(6-4-13)25-17(15-10-30(28,29)11-16(15)24-25)23-19(27)18(26)22-9-12-2-1-7-21-8-12/h1-8H,9-11H2,(H,22,26)(H,23,27)
SMILES: C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C(=O)NCC4=CN=CC=C4
Molecular Formula: C19H16FN5O4S
Molecular Weight: 429.43

N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide

CAS No.: 899961-94-5

Cat. No.: VC5624134

Molecular Formula: C19H16FN5O4S

Molecular Weight: 429.43

* For research use only. Not for human or veterinary use.

N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide - 899961-94-5

Specification

CAS No. 899961-94-5
Molecular Formula C19H16FN5O4S
Molecular Weight 429.43
IUPAC Name N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-3-ylmethyl)oxamide
Standard InChI InChI=1S/C19H16FN5O4S/c20-13-3-5-14(6-4-13)25-17(15-10-30(28,29)11-16(15)24-25)23-19(27)18(26)22-9-12-2-1-7-21-8-12/h1-8H,9-11H2,(H,22,26)(H,23,27)
Standard InChI Key KLRYYEZULURUPE-UHFFFAOYSA-N
SMILES C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C(=O)NCC4=CN=CC=C4

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a thieno[3,4-c]pyrazole scaffold, a bicyclic system combining a thiophene ring fused with a pyrazole moiety. Key structural elements include:

  • 5,5-Dioxo Group: Introduces sulfone characteristics, enhancing metabolic stability and electronic properties.

  • 4-Fluorophenyl Substituent: Positioned at the 2nd carbon of the pyrazole ring, this group contributes to hydrophobic interactions and modulates bioavailability .

  • Pyridin-3-ylmethyl Ethanediaamide: Linked via an amide bond, this moiety facilitates hydrogen bonding and targets nicotinic acetylcholine receptors .

The molecular formula, C₁₇H₁₄FN₅O₃S, reflects a molecular weight of 395.39 g/mol. Computational analyses predict a polar surface area of 95 Ų and a logP value of 0.36, indicating moderate hydrophilicity .

Spectroscopic Properties

  • NMR (DMSO-d₆): Peaks at δ 7.05–8.32 ppm correspond to aromatic protons from the fluorophenyl and pyridinyl groups. The sulfone group resonates as a singlet near δ 3.80 ppm .

  • IR Spectroscopy: Strong absorptions at 1,680 cm⁻¹ (C=O stretch) and 1,320 cm⁻¹ (S=O stretch) confirm the presence of amide and sulfone functionalities .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step protocol (Figure 1):

  • Cyclization of 3-[(2-Arylhydrazino)Methylene]Thiophene-2,4-Dione: Reacting 3-dimethylaminomethylenethiophene-2,4-dione with 4-fluorophenylhydrazine yields the thieno[3,4-c]pyrazole core .

  • Sulfonation: Treatment with H₂O₂ in acetic acid introduces the 5,5-dioxo group .

  • Amide Coupling: The pyridin-3-ylmethyl group is appended via EDCI/HOBt-mediated coupling with ethanediamide .

Table 1: Reaction Conditions and Yields

StepReagentsSolventTemperature (°C)Yield (%)
14-FluorophenylhydrazineEthanol8065
2H₂O₂, Acetic AcidDCM2578
3EDCI, HOBtDMF0–2552

Industrial Scalability

Continuous flow reactors enable large-scale production, optimizing temperature control and reducing side reactions. Purification via column chromatography (SiO₂, ethyl acetate/hexane) achieves >95% purity .

Pharmacological Profile

Anti-Inflammatory and Analgesic Efficacy

In murine models, the compound demonstrated:

  • 65% Reduction in Carrageenan-Induced Paw Edema (vs. 58% for diclofenac) .

  • Tail-Flick Latency Increase of 8.2 Seconds (dose: 10 mg/kg), surpassing acetylsalicylic acid .

Table 2: In Vivo Pharmacodynamic Data

ModelDose (mg/kg)Efficacy (% Inhibition)Reference
CFA-Induced Arthritis1072
Hot-Plate Test2068

Enzyme Inhibition

  • Carbonic Anhydrase IX (CA-IX): IC₅₀ = 0.75 nM, indicating potent antitumor potential .

  • Monoamine Oxidase-A (MAO-A): IC₅₀ = 8.8 nM, suggesting antidepressant activity .

Mechanism of Action

Molecular Docking Insights

Docking studies (PDB: 3IAI) reveal:

  • Sulfone Group Interaction: Forms hydrogen bonds with Asn67 and Gln92 of CA-IX .

  • Fluorophenyl-Phe131 Hydrophobic Packing: Enhances binding affinity by 2.3 kcal/mol .

Signaling Pathways

  • NF-κB Suppression: Downregulates TNF-α and IL-6 by 45% in LPS-stimulated macrophages .

  • MAP Kinase Inhibition: Reduces p38 phosphorylation by 60% at 10 µM .

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Thieno[3,4-c]Pyrazole Derivatives

CompoundCA-IX IC₅₀ (nM)MAO-A IC₅₀ (nM)Analgesic ED₅₀ (mg/kg)
Target Compound0.758.88.2
4-Methoxyphenyl Analog1.212.412.1
Unsubstituted Pyrazole3.845.618.9

The 4-fluorophenyl and pyridinylmethyl groups confer superior target engagement and pharmacokinetics .

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